2,2',6,6'-Tetrabromodiphenyl ether
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Overview
Description
2,2’,6,6’-Tetrabromodiphenyl ether is a member of the polybrominated diphenyl ethers (PBDEs) family, which are widely used as flame retardants in various industrial applications. These compounds are known for their ability to inhibit the ignition and spread of fire, making them valuable in the manufacturing of electronics, textiles, and other materials that require enhanced fire resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a bromine-containing compound as the brominating agent. The process requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure selective bromination at the desired positions on the diphenyl ether molecule .
Industrial Production Methods
Industrial production of 2,2’,6,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and processed into various forms for use in different applications .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetrabromodiphenyl ether undergoes several types of chemical reactions, including:
Photodebromination: This process uses light to break the bromine-carbon bonds, resulting in the formation of less brominated products.
Biodegradation: Certain microorganisms can degrade 2,2’,6,6’-Tetrabromodiphenyl ether, leading to the formation of hydroxylated and debrominated metabolites.
Common Reagents and Conditions
Zero-valent zinc and ascorbic acid: Used in debromination reactions to achieve high conversion rates.
Photocatalysts: Employed in photodebromination to enhance the reaction rate under light exposure.
Microorganisms: Utilized in biodegradation processes to break down the compound in the presence of specific environmental conditions.
Major Products Formed
The major products formed from these reactions include lower-brominated diphenyl ethers, hydroxylated metabolites, and bromophenols .
Scientific Research Applications
2,2’,6,6’-Tetrabromodiphenyl ether has several scientific research applications, including:
Environmental Studies: Used to study the impact of PBDEs on ecosystems and their persistence in various environmental media.
Toxicology: Investigated for its effects on human health, including potential endocrine disruption and immunotoxicity.
Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting and quantifying PBDEs in environmental and biological samples.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetrabromodiphenyl ether involves its interaction with various molecular targets and pathways. It can disrupt endocrine function by mimicking or interfering with hormone activity, particularly thyroid hormones . Additionally, it can induce oxidative stress and modulate immune responses by affecting the production of reactive oxygen species and cytokines .
Comparison with Similar Compounds
2,2’,6,6’-Tetrabromodiphenyl ether is part of the PBDE family, which includes other compounds such as:
2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47): Known for its high biological toxicity and environmental persistence.
Decabromodiphenyl ether (BDE-209): Widely used as a flame retardant but has different environmental and health implications compared to 2,2’,6,6’-Tetrabromodiphenyl ether.
The uniqueness of 2,2’,6,6’-Tetrabromodiphenyl ether lies in its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and biological effects.
Properties
CAS No. |
446254-26-8 |
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Molecular Formula |
C12H6Br4O |
Molecular Weight |
485.79 g/mol |
IUPAC Name |
1,3-dibromo-2-(2,6-dibromophenoxy)benzene |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h1-6H |
InChI Key |
WCDCHQGVTZHVSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC2=C(C=CC=C2Br)Br)Br |
Origin of Product |
United States |
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